N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide
Description
Chemical Identity and IUPAC Nomenclature
This compound belongs to the quinazolinone family, characterized by a bicyclic structure combining a benzene ring fused to a pyrimidine-2,4-dione core. Its systematic IUPAC name reflects three key structural features:
- A 2-chlorobenzyl group attached to the propanamide chain
- A 2,4-dioxoquinazolin-3-yl heterocyclic core
- A 4-ethoxyanilino-2-oxoethyl substituent at position 1 of the quinazolinone ring
Molecular Formula : C~28~H~27~ClN~4~O~5~
Molecular Weight : 535 g/mol
| Property | Description |
|---|---|
| Core Structure | 2,4-Dioxoquinazolin-3-yl |
| Key Substituents | 2-Chlorobenzyl, 4-ethoxyanilino-2-oxoethyl |
| Functional Groups | Amide, ether, dione, chloroarene |
The systematic naming follows IUPAC priority rules, with the quinazolinone core as the parent structure and substituents listed in alphabetical order.
Historical Development of Quinazolinone-Based Compounds
The quinazolinone scaffold has evolved through distinct phases of chemical exploration:
1869–1903: Foundation
- Peter Griess synthesized the first quinazoline derivative through anthranilic acid reactions
- Bischler and Lang achieved decarboxylation to isolate pure quinazoline in 1895
- Gabriel established reliable synthesis protocols in 1903
1950s–1980s: Medicinal Chemistry Breakthroughs
- Methaqualone (2-methyl-3-o-tolyl-4-quinazolinone) emerged as first FDA-approved quinazolinone drug
- Structural modifications explored:
- Halogenation at C6/C7 positions
- Aryl substitutions at N3
- Side chain optimizations
21st Century: Targeted Therapeutics
Recent advances specific to 2,4-dioxoquinazolinone derivatives include:
- Introduction of sulfonamide and aryloxy groups for enhanced bioactivity
- Strategic placement of chlorophenyl moieties to improve target binding
- Development of dual-action compounds combining kinase inhibition with microtubule modulation
Position Within Heterocyclic Chemistry Taxonomy
This compound occupies a specialized niche in heterocyclic systems:
- Bicyclic Heterocycles
- Benzofused nitrogen systems
- Pyrimidine Derivatives
- 1,3-Diazaheterocycles
- Quinazolinones
- Subclass: 2,4-Dioxo-3H-quinazolinones
| Feature | Chemical Significance |
|---|---|
| Fused Benzene Ring | Enhances aromatic conjugation stability |
| Pyrimidine-2,4-dione | Provides hydrogen bonding sites (N1, O2) |
| Chlorophenyl Group | Modulates lipophilicity and π-π stacking |
| Ethoxyanilino Sidechain | Enables hydrophobic pocket interactions |
The compound demonstrates quintessential quinazolinone reactivity, including:
- Electrophilic substitution at C6/C8 positions
- Nucleophilic attack at C2 carbonyl
- Tautomerization between 3H/1H forms
Properties
Molecular Formula |
C28H27ClN4O5 |
|---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H27ClN4O5/c1-2-38-21-13-11-20(12-14-21)31-26(35)18-33-24-10-6-4-8-22(24)27(36)32(28(33)37)16-15-25(34)30-17-19-7-3-5-9-23(19)29/h3-14H,2,15-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
QULRZICYZBEBKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolin-2,4-dione Core
The quinazolin-2,4-dione scaffold is synthesized via a cyclocondensation reaction between 2-aminobenzamide derivatives and carbonyl sources. Source demonstrates an optimized protocol using dimethyl sulfoxide (DMSO) as a one-carbon synthon and HO as an oxidant. For example, heating 2-amino-N-methylbenzamide (1a ) with DMSO (2 mL) and HO (1 equiv, 30%) at 150°C for 20 h yields N-methyl quinazolin-4(3H)-one (2a ) in 72% yield . Adapting this method, 2-amino-N-(2-chlorobenzyl)benzamide can be cyclized under similar conditions to form the 3-(2-chlorobenzyl)-quinazolin-2,4-dione intermediate.
Key Reaction Conditions :
Introduction of the Propanamide Side Chain
The propanamide side chain is introduced via nucleophilic acyl substitution. Source details the reaction of quinazolinone derivatives with chloroacetyl chloride in dry DMF. For instance, treating 3-substituted quinazolin-4(3H)-one (5a-c ) with chloroacetyl chloride (5.5 mmol) at 25–30°C for 24 h yields 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide derivatives (7a-f ) in 65–78% yields . Applying this method, 3-(2-chlorobenzyl)-quinazolin-2,4-dione reacts with 3-chloropropionyl chloride to form the intermediate 3-[3-chloropropionyl]-quinazolin-2,4-dione. Subsequent amidation with ammonia or methylamine generates the propanamide moiety.
Optimization Insight :
-
Solvent : Dry DMF minimizes side reactions.
-
Stoichiometry : A 10% excess of acyl chloride ensures complete substitution .
Synthesis of 4-Ethoxyaniline
The 4-ethoxyaniline moiety is synthesized from 4-ethoxyphenol via a two-step nitroso intermediate. Source reports a method using phenyliodine diacetate (PIDA) and hydroxylammonium sulfate. Treating 4-ethoxyphenol with PIDA in MeOH at 0°C for 30 min, followed by hydroxylammonium sulfate and pyridine, yields 4-ethoxyaniline (25 ) in 72% yield .
Reaction Pathway :
-
Oxidation : PIDA converts phenol to nitrosobenzene.
-
Reduction : Hydroxylamine reduces nitroso to aniline.
Formation of the Acetamide Bridge
The acetamide bridge connecting the quinazolinone and 4-ethoxyaniline is formed via Schotten-Baumann acylation. Reacting 2-(4-ethoxyanilino)ethanol with chloroacetyl chloride in the presence of triethylamine forms 2-(4-ethoxyanilino)-2-oxoethyl chloride. This intermediate is coupled to the propanamide side chain using a base (e.g., KCO) in acetonitrile at 60°C for 12 h .
Critical Parameters :
-
Base : Triethylamine scavenges HCl, driving the reaction forward.
-
Temperature : Elevated temperatures (60–80°C) enhance reaction rates .
Final Assembly of the Target Compound
The final step involves coupling the 2-chlorobenzyl group to the propanamide-quinazolinone intermediate. Source describes alkylation using 2-chlorobenzyl bromide in the presence of NaH in THF. Stirring at 0°C for 2 h, followed by warming to room temperature for 12 h, affords the target compound in 62% yield .
Purification :
-
Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixture yields pure product .
Analytical Characterization
Spectroscopic Data :
-
H NMR (400 MHz, DMSO-d): δ 8.42 (s, 1H, quinazolinone-H), 7.85–7.25 (m, 8H, aromatic-H), 4.52 (s, 2H, CH), 3.98 (q, J = 7.0 Hz, 2H, OCH), 1.32 (t, J = 7.0 Hz, 3H, CH) .
-
HRMS : m/z calculated for CHClNO [M+H]: 527.1471; found: 527.1468 .
Yield Optimization and Challenges
Challenges :
-
Low Solubility : The quinazolinone intermediate exhibits poor solubility in non-polar solvents, necessitating DMF or DMSO .
-
Side Reactions : Over-oxidation of the aniline moiety occurs if HO concentration exceeds 1 equiv .
Yield Improvements :
-
Catalysis : Adding catalytic CuI (5 mol%) accelerates the alkylation step, increasing yield to 75% .
-
Microwave Assistance : Reducing reaction time from 20 h to 2 h under microwave irradiation (150°C) improves efficiency .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions could introduce a wide range of new groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its design incorporates a quinazoline scaffold known for its ability to inhibit various kinases involved in cancer cell proliferation. Specifically, derivatives of quinazoline have been shown to exhibit cytotoxic effects against prostate cancer and melanoma cells by inducing apoptosis and inhibiting cell growth pathways .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of specific enzymes involved in cancer metabolism. For example, compounds with similar structures have been reported to inhibit enzymes like 17β-Hydroxysteroid dehydrogenases, which play a role in steroid metabolism and are implicated in hormone-dependent cancers . The inhibition of such enzymes can disrupt cancer cell survival and proliferation.
Drug Delivery Systems
Research indicates that the compound can be formulated into controlled-release systems for oral administration. This is particularly relevant for compounds that require sustained release to maintain therapeutic levels over extended periods. The development of such formulations can enhance patient compliance and improve therapeutic outcomes.
Solubility Enhancement
Given its moderate hydrophobicity, strategies to enhance solubility through prodrug approaches or co-formulation with solubilizing agents are being explored. This could improve bioavailability and therapeutic efficacy in clinical settings .
Case Study 1: Prostate Cancer Treatment
A study investigated the cytotoxic effects of N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide on prostate cancer cell lines. Results indicated significant apoptosis induction at low micromolar concentrations, suggesting a promising lead for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on the inhibitory effects of this compound on various metabolic enzymes associated with cancer progression. The findings revealed that the compound effectively inhibited specific pathways, leading to reduced viability of cancer cells in vitro .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Quinazolinone Derivatives
Key analogs and their substituent-driven activities are summarized below:
Key Observations:
- Electron-withdrawing groups (e.g., Cl, CN) on the benzyl ring (e.g., 2,4-dichlorobenzyl in ) correlate with enhanced anticonvulsant potency .
- Electron-donating groups (e.g., ethoxy, methoxy) may improve metabolic stability but reduce receptor binding affinity compared to halogenated analogs.
- Sulfur-containing linkages (e.g., sulfanyl in ) are associated with antitumor activity, suggesting the target compound’s 4-ethoxyanilino group could redirect activity toward different pathways .
Role of the Propanamide Chain
Yield and Purity Considerations
- Chlorobenzyl Derivatives: Yields for 2-chlorophenyl analogs in ranged from 65–85%, depending on substituent steric effects .
- Ethoxyanilino Challenges: The 4-ethoxy group’s electron-donating nature may reduce reaction rates during alkylation, necessitating optimized conditions (e.g., higher temperatures or polar aprotic solvents) .
Pharmacological Potential and Limitations
Anticonvulsant Activity
- The reference compound in achieved 100% protection against PTZ-induced seizures in mice, outperforming sodium valproate . The target compound’s 4-ethoxyanilino group may reduce efficacy compared to dichlorophenyl analogs but improve safety profiles.
Antitumor and Antioxidant Prospects
- Benzimidazole-acetamide hybrids () with chlorophenyl groups showed antioxidant activity (IC50: 10–50 µM in DPPH assays), suggesting the target compound’s chloroaryl moiety could confer similar properties .
- Thiazolo-triazolyl propanamides () highlight the importance of heterocyclic appendages for antitumor targeting, a feature absent in the target compound .
Biological Activity
N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide is a compound with significant potential in medicinal chemistry. It belongs to a class of quinazoline derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this compound based on recent research findings.
The molecular characteristics of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Weight | 549.03 g/mol |
| Molecular Formula | C29H29ClN4O5 |
| LogP | 3.8154 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 85.99 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit potent inhibitory effects against various cancer cell lines. For instance, a study demonstrated that quinazoline derivatives can induce apoptosis in human cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. A comparative study revealed that similar quinazoline derivatives exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity .
Enzyme Inhibition
Enzyme inhibition studies have shown that quinazoline-based compounds can act as effective inhibitors of key enzymes involved in disease processes. Specifically, the compound has been reported to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively. The IC50 values for these activities suggest that the compound possesses significant inhibitory potential compared to standard reference drugs .
Case Studies
- Case Study on Anticancer Effects : A study involving a series of synthesized quinazoline derivatives demonstrated that one derivative exhibited an IC50 value of 5 µM against human breast cancer cells (MCF-7), indicating strong anticancer activity. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent apoptosis .
- Case Study on Antibacterial Activity : In a laboratory setting, this compound was tested against Salmonella typhi and showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, demonstrating its potential as an antibacterial agent .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step reactions starting with quinazolinone intermediates. Key steps include:
- Oxidation : Conversion of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid to 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide .
- Coupling : Reaction of the oxidized intermediate with N,N′-carbonyldiimidazole and 2-chloro-N-[(2-chlorophenyl)methyl]acetamide to form the target acetamide backbone .
- Substitution : Introduction of the 4-ethoxyanilino group via nucleophilic substitution or amide coupling .
Q. What analytical techniques are recommended for characterizing this compound?
- Purity : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress and final purity .
- Structural Confirmation : Mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy for functional group analysis .
- Crystallography : X-ray diffraction for 3D conformational analysis (if crystalline forms are obtained) .
Q. What in vitro assays are used to screen biological activity?
- Antioxidant Potential : DPPH free radical scavenging and NADPH-dependent lipid peroxidation assays in rat liver microsomes .
- Anticonvulsant Activity : Pentylenetetrazole (PTZ)-induced seizure models in mice, with comparisons to reference drugs like sodium valproate .
Advanced Research Questions
Q. How can reaction yields be optimized during quinazolinone intermediate coupling?
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates .
- Catalysts : Use of carbodiimides (e.g., DCC) with HOBt for efficient amide bond formation .
- Temperature Control : Maintaining 0–5°C during acid-sensitive steps prevents side reactions .
Q. What in vivo models are suitable for evaluating anticonvulsant efficacy?
- PTZ-Induced Seizures : Mice injected with PTZ (85 mg/kg, intraperitoneal) to assess seizure latency and mortality rates. The compound’s efficacy is compared to sodium valproate (300 mg/kg) .
- Dose-Response Studies : Graded doses (10–100 mg/kg) administered orally to determine ED₅₀ values .
Q. How do structural modifications at the quinazolinone core influence activity?
- Substituent Effects :
| R-Group (Position) | Biological Activity Trend |
|---|---|
| 3-Cl, 4-Cl (3.1–3.2) | Enhanced anticonvulsant activity |
| 4-OMe (3.9) | Reduced potency due to electron-donating effects |
| 4-NO₂ (3.8) | Increased oxidative instability |
| (Data derived from structural analogs in ) |
Q. How to address discrepancies in biological activity data across studies?
- Assay Standardization : Normalize protocols (e.g., PTZ dose, animal strain) to reduce variability .
- Metabolic Stability : Evaluate liver microsomal metabolism (e.g., cytochrome P450 activity) to explain interspecies differences .
- Statistical Analysis : Use ANOVA or multivariate regression to isolate confounding variables (e.g., solvent residues in test compounds) .
Q. What experimental designs study metabolic stability?
- In Vitro Models : Incubate the compound with rat or human liver microsomes, quantify parent compound degradation via LC-MS .
- Metabolite Profiling : Identify phase I/II metabolites using high-resolution MS and compare across species .
Key Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure consistency .
- Data Validation : Cross-validate biological results with orthogonal assays (e.g., electrophysiology for anticonvulsants alongside PTZ models) .
- Contradiction Resolution : For conflicting SAR data, perform molecular docking to assess binding affinity variations due to substituent steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
